1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine is a synthetic organic compound characterized by the fusion of a tetrahydropyran ring and an indazole moiety. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and various scientific research fields. Its unique structure allows for diverse applications, particularly in the development of therapeutic agents and materials .
This compound is classified under organic compounds and is recognized for its structural complexity, featuring both nitrogenous and oxygen-containing functional groups. Its molecular formula is C12H15N3O, with a molecular weight of approximately 217.27 g/mol. The compound is identified by several identifiers including its CAS number, which is 1053655-57-4 .
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
In industrial settings, the production may utilize large-scale batch or continuous flow processes that are optimized for efficiency and scalability. Advanced purification techniques such as chromatography are employed to ensure high-quality products .
The molecular structure of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine can be described as follows:
Property | Value |
---|---|
Molecular Formula | C12H15N3O |
Molecular Weight | 217.27 g/mol |
IUPAC Name | 1-(oxan-2-yl)indazol-7-amine |
InChI | InChI=1S/C12H15N3O/c13... |
InChI Key | VWVNXVCFAWCDRM-UHFFFAOYSA-N |
Canonical SMILES | C1CCOC(C1)N2C3=C(C=CC=C3N)C=N2 |
The structure features a tetrahydropyran ring attached to an indazole framework, which significantly influences its chemical reactivity and biological activity .
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine involves interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects through pathways that include:
Further studies are necessary to elucidate the precise mechanisms and identify the primary molecular targets involved .
Property | Value |
---|---|
Density | 1.36 g/cm³ |
Boiling Point | 428.7 °C at 760 mmHg |
Melting Point | Not available |
Flash Point | 213.1 °C |
The compound exhibits stability under standard laboratory conditions but may undergo significant transformations under extreme conditions such as high temperatures or in the presence of strong oxidizing agents .
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-amine finds several applications in scientific research:
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7